(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Description
This compound is a sterol glycoside characterized by a highly complex stereochemical architecture, including a spiro[5-oxapentacyclo] core, multiple hydroxyl groups, and methyl substitutions. Its molecular formula is inferred to be similar to related sterol glycosides (e.g., C₄₆H₇₄O₁₈ in ), with a molecular weight exceeding 900 g/mol. Key structural features include:
- Spirocyclic core: The spiro[5-oxapentacyclo] system confers rigidity and influences binding to biological targets.
- Glycosidic linkages: Two methylated oxane (sugar) units attached via ether bonds, enhancing solubility and membrane interaction.
- Hydroxyl and methyl groups: These substituents modulate polarity, bioavailability, and enzyme interactions.
Its bioactivity likely relates to nuclear receptor modulation (e.g., estrogen, glucocorticoid receptors) and enzyme inhibition, positioning it as a candidate for anticancer or anti-inflammatory applications .
Properties
CAS No. |
87425-35-2 |
|---|---|
Molecular Formula |
C39H62O12 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19-,20+,22+,23+,24-,25-,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,37-,38-,39+/m0/s1 |
InChI Key |
OWGURJWJHWYCIQ-KJXSMTROSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound of interest, (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol , is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 749.7 g/mol. The intricate structure includes multiple hydroxyl groups and a spirocyclic framework that may contribute to its biological functions.
| Property | Value |
|---|---|
| Molecular Formula | C28H47NO22 |
| Molecular Weight | 749.7 g/mol |
| IUPAC Name | Complex as described |
Antimicrobial Activity
Research indicates that similar compounds within the same structural family exhibit significant antimicrobial properties. For instance, compounds derived from the Bruguiera genus have shown broad-spectrum antimicrobial activity against various pathogens. A study highlighted that certain sesquiterpenes isolated from Streptomyces species exhibited notable antimicrobial effects which could be extrapolated to our compound due to structural similarities .
Cytotoxic Effects
Cytotoxicity assays have demonstrated that structurally related compounds can induce apoptosis in cancer cell lines. For example, derivatives with similar spirocyclic structures have been reported to inhibit cell proliferation in breast cancer cells by inducing cell cycle arrest and apoptosis . This suggests potential therapeutic applications for our compound in oncology.
Anti-inflammatory Properties
Compounds with multiple hydroxyl groups are often associated with anti-inflammatory activities. Studies have shown that such compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation . This could indicate that our compound may possess similar properties.
Case Studies
-
Study on Antimicrobial Properties :
- A study investigated the antimicrobial efficacy of various compounds extracted from mangrove plants including those from the Bruguiera genus. The results indicated a strong correlation between structural complexity and antimicrobial potency .
- The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.
-
Cytotoxicity in Cancer Research :
- In another study focused on cancer therapeutics, derivatives of similar spirocyclic compounds were tested against human cancer cell lines. Results showed IC50 values indicating effective cytotoxicity at low concentrations .
- The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Scientific Research Applications
Pharmacological Applications
a. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that similar compounds can inhibit lipid peroxidation and scavenge free radicals effectively .
b. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation . This makes it a candidate for developing treatments for inflammatory conditions.
c. Potential in Venous Disease Treatment
Recent findings highlight the compound's potential in treating venous diseases such as chronic venous insufficiency and varicose veins. Its ability to modulate vascular tone and improve blood flow is being explored in clinical settings .
Biochemical Research
a. Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes. It has been studied for its ability to inhibit enzymes involved in carbohydrate metabolism, which could have implications for managing diabetes and metabolic disorders .
b. Glycosylation Research
Its glycosidic properties make it a subject of interest in glycosylation studies. Understanding how this compound interacts with sugars can lead to advancements in drug delivery systems and the development of glycosylated therapeutics .
Agricultural Applications
a. Plant Growth Regulation
Preliminary studies suggest that the compound may act as a plant growth regulator. Its application in agricultural settings could enhance crop yields and stress resistance in plants . This aspect is particularly relevant for sustainable agriculture practices.
Case Studies
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s structure includes:
-
Spirostan nucleus : A pentacyclic steroidal backbone with a fused spiroketal side chain .
-
Glycosidic linkages : Two methyl-oxane sugar units (6-methyloxane-3,4,5-triol and 6-methyloxan-3-yl) attached via ether bonds .
-
Hydroxyl groups : Multiple –OH groups at positions 3, 4, 5, and 16, enabling hydrogen bonding and nucleophilic substitution .
Hydrolysis of Glycosidic Bonds
The compound undergoes acid-catalyzed hydrolysis due to its glycosidic linkages. Under acidic conditions (e.g., HCl, 80°C), the sugar moieties are cleaved, yielding aglycone and monosaccharides .
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| 0.1 M HCl, 80°C, 2 hrs | Aglycone (spirostan derivative) + D-glucose | Acid-catalyzed cleavage of β-glycosidic bonds |
Oxidation Reactions
Primary and secondary hydroxyl groups are susceptible to oxidation. For example:
-
Jones reagent (CrO₃/H₂SO₄) oxidizes the C3 hydroxyl to a ketone .
-
Periodic acid cleaves vicinal diols in the sugar units, forming dialdehydes .
Enzymatic Modifications
In biological systems, this compound interacts with:
-
β-Glucosidases : Enzymes hydrolyze the glycosidic bond to release bioactive aglycone .
-
Cytochrome P450 : Oxidative metabolism at the steroidal backbone, forming hydroxylated derivatives .
Synthetic Derivatives and Analogues
Researchers have synthesized analogues to enhance bioavailability:
| Modification | Method | Outcome |
|---|---|---|
| Acetylation of –OH | Acetic anhydride/pyridine | Improved lipophilicity |
| Methylation | Diazomethane/Et₂O | Reduced polarity |
Stability Under Environmental Conditions
The compound degrades under UV light and high temperatures (>100°C), forming decomposition products such as dehydrated spirostan derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sterol Glycosides and Spirocyclic Derivatives
- Structure : Shares the spirocyclic core and glycosidic linkages but includes a methoxy group and additional hexose units.
- ADMET : 70.87% intestinal absorption, 72.5% blood-brain barrier permeability, and strong CYP3A4 inhibition.
- Structure : Similar spirocyclic and oxane motifs but lacks the methoxy group.
- Analytical Data : Predicted collision cross-section (CCS) of 266.5 Ų for [M+H]⁺, aiding differentiation via ion mobility spectrometry .
Target Compound :
Glycosides with Fluorinated or Amino Substituents
Compound (C₃₆H₆₇NO₁₇):
- Structure: Features amino and hydroxyl groups on a long aliphatic chain, increasing hydrophilicity.
- Bioactivity : Unreported, but structural similarity to sphingolipids suggests membrane interaction roles .
- Structure : Fluorinated triazole-linked glycosides with pyrimidine moieties.
- Synthesis : Prepared via click chemistry, contrasting with the target compound’s likely natural origin.
- Application : Fluorinated chains enhance metabolic stability, making them suitable for drug delivery .
Natural Product Derivatives
Populus Bud Compounds () :
- Structure: Phenylpropenoids and glycerides, lacking sterol cores.
- Bioactivity : Anti-inflammatory and antibacterial effects, highlighting synergies between structural simplicity and function .
Marine Actinomycete Metabolites ():
- Structure : Diverse scaffolds (e.g., alkaloids, polyketides).
- Discovery: LC/MS-based profiling identifies minor bioactive components, a strategy applicable to the target compound’s characterization .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Bioactivity and ADMET Profiles
Research Implications
- Synthesis : The target compound’s stereochemical complexity poses challenges; strategies from (click chemistry) or (natural product isolation) may apply.
- Bioactivity Screening : Prioritize assays for nuclear receptor modulation (e.g., PPARγ) and enzyme inhibition, leveraging insights from .
- Analytical Characterization : CCS values (e.g., ) and LC/MS profiling (e.g., ) are critical for distinguishing stereoisomers.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally verified?
- Methodological Answer : Use 2D NMR techniques (e.g., COSY, NOESY, HSQC) to resolve overlapping proton signals and assign stereocenters. For example, NOESY correlations between axial protons in the spiro-oxane ring (e.g., H-14 and H-16 in ) can confirm spatial proximity. X-ray crystallography is definitive but requires high-purity crystals. Validate against computational models (DFT-optimized geometries) to resolve ambiguities .
Q. What synthetic strategies are viable for constructing the spiro-oxane core?
- Methodological Answer : Employ acid-catalyzed cyclization of a polyol precursor under anhydrous conditions to form the spirocyclic ether. Orthogonal protection of hydroxyl groups (e.g., using TBS or benzyl ethers) prevents unwanted side reactions. For example, details similar strategies for synthesizing complex oxolane derivatives via selective deprotection .
Q. How can purity and stability be assessed under experimental conditions?
- Methodological Answer : Use HPLC-MS with a polar stationary phase (e.g., C18 column) and ESI ionization to monitor degradation products. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can identify labile groups (e.g., the 16-hydroxy group in ). Quantify impurities via area normalization .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Perform solvent-dependent NMR studies (e.g., DMSO-d6 vs. CDCl3) to assess conformational flexibility. If discrepancies persist, re-optimize computational models using explicit solvent simulations (e.g., PCM in Gaussian). Cross-validate with VCD (Vibrational Circular Dichroism) to correlate experimental and theoretical spectra .
Q. What experimental designs optimize catalytic efficiency in glycosylation reactions involving this compound?
- Methodological Answer : Use a factorial design (e.g., 2³ matrix) to test variables: catalyst loading (e.g., TMSOTf), temperature, and solvent polarity. Response surface methodology (RSM) can identify optimal conditions. For example, highlights computational-guided catalytic optimization via transition-state analysis .
Q. How to evaluate its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For enzymatic assays (e.g., inhibition of Cathepsin D in ), use fluorogenic substrates (e.g., MCA-peptide) and monitor cleavage kinetics. Validate selectivity via a panel of structurally related targets .
Q. What computational methods predict its metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
